Toremifene-d6 Citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toremifene-d6 Citrate is a deuterium-labeled derivative of Toremifene Citrate, a second-generation selective estrogen receptor modulator (SERM). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Toremifene Citrate. The deuterium labeling allows for more precise tracking and quantification in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Toremifene-d6 Citrate involves the deuteration of Toremifene Citrate. The process typically starts with the preparation of the Toremifene base, followed by the introduction of deuterium atoms. The final step involves the formation of the citrate salt. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of advanced analytical techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Toremifene-d6 Citrate undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Toremifene-d6 Citrate is widely used in scientific research, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolic pathways of Toremifene Citrate.
Biology: Employed in cellular and molecular biology to study the interactions of Toremifene Citrate with estrogen receptors.
Medicine: Used in preclinical studies to evaluate the efficacy and safety of Toremifene Citrate in treating various conditions, including breast cancer and osteoporosis.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of Toremifene Citrate products
Mechanism of Action
Toremifene-d6 Citrate exerts its effects by binding to estrogen receptors, acting as both an agonist and antagonist depending on the tissue type. In breast tissue, it acts as an antagonist, blocking the effects of estrogen and inhibiting the growth of estrogen-dependent cancer cells. In bone and liver tissues, it acts as an agonist, promoting bone density and improving lipid profiles. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to estrogen signaling and gene expression .
Comparison with Similar Compounds
Tamoxifen: Another selective estrogen receptor modulator with similar properties but different pharmacokinetic profiles.
Raloxifene: A selective estrogen receptor modulator used primarily for the prevention of osteoporosis.
Clomiphene: A selective estrogen receptor modulator used in the treatment of infertility.
Uniqueness of Toremifene-d6 Citrate: this compound is unique due to its deuterium labeling, which allows for more precise tracking and quantification in biological systems. This feature makes it particularly valuable in pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds .
Properties
CAS No. |
1246833-71-5 |
---|---|
Molecular Formula |
C32H36ClNO8 |
Molecular Weight |
604.126 |
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;/i1D3,2D3; |
InChI Key |
IWEQQRMGNVVKQW-JUFCHOJXSA-N |
SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonyms |
2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-butenyl]phenoxy]-N,N-(dimethyl-d6)ethanamine 2-Hydroxy-1,2,3-propanetricarboxylate; FC 1157a-d6; Fareston-d6; NK 622-d6; NSC 613680-d6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.